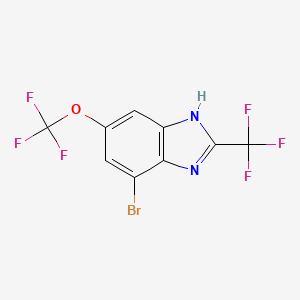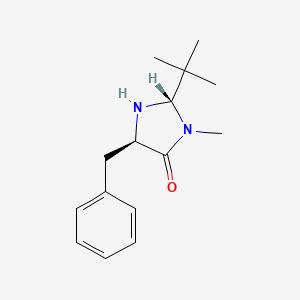
(2S,5R)-5-Benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-5-Benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one is a chiral compound with significant applications in various fields of chemistry and industry. Its unique structure, featuring a benzyl group, a tert-butyl group, and a methylimidazolidinone core, makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-Benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, tert-butyl isocyanide, and a suitable aldehyde or ketone.
Formation of Imidazolidinone Core: The key step involves the formation of the imidazolidinone ring through a cyclization reaction. This can be achieved by reacting the benzylamine with the aldehyde or ketone in the presence of a catalyst, such as a Lewis acid or a base.
Introduction of tert-Butyl Group: The tert-butyl group is introduced through a nucleophilic substitution reaction using tert-butyl isocyanide. This step requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, offering advantages such as improved reaction control, reduced waste, and higher throughput .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-Benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents such as ethanol or tetrahydrofuran.
Substitution: Various nucleophiles, including halides, amines, and alcohols, under suitable reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
(2S,5R)-5-Benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of (2S,5R)-5-Benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The molecular targets and pathways involved vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A related compound with a similar tert-butyl group and imidazolidinone core.
tert-Butyl N-[(2S,5R)-6-[[(2S)-5-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-benzyl-3,6-dioxo-1-phenylhexan-2-yl]carbamate: Another compound with a complex structure and potential biological activity.
Uniqueness
(2S,5R)-5-Benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one stands out due to its unique combination of a benzyl group, a tert-butyl group, and a methylimidazolidinone core. This structural arrangement imparts specific chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
(2S,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)14-16-12(13(18)17(14)4)10-11-8-6-5-7-9-11/h5-9,12,14,16H,10H2,1-4H3/t12-,14+/m1/s1 |
InChI Key |
SKHPYKHVYFTIOI-OCCSQVGLSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1N[C@@H](C(=O)N1C)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1NC(C(=O)N1C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12860125.png)

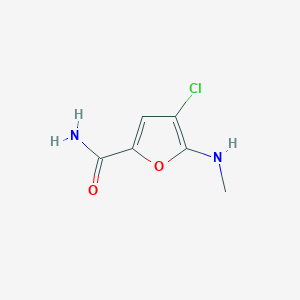

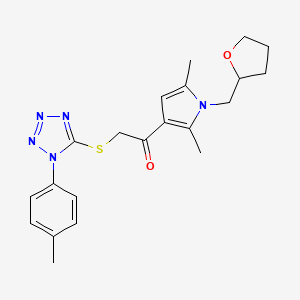

![2-Amino-6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12860174.png)
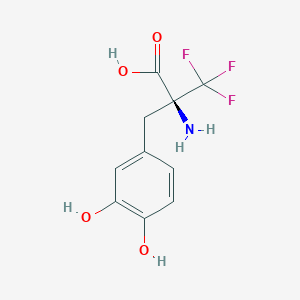
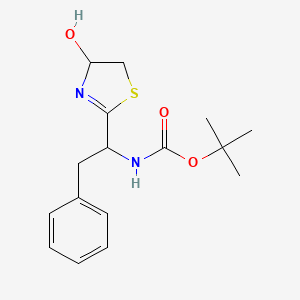
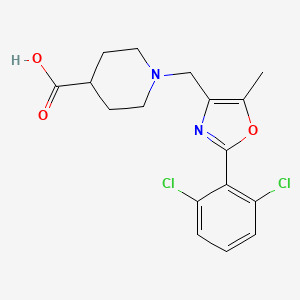
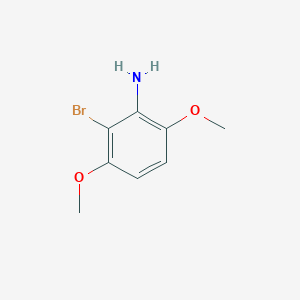
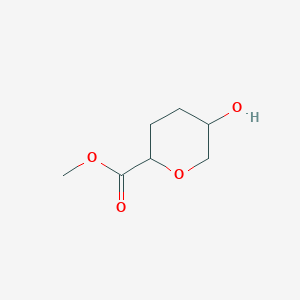
![(7-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12860217.png)
